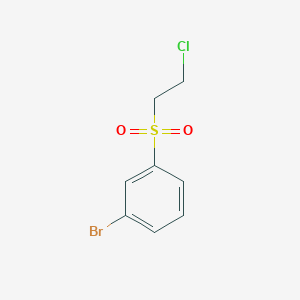
1-Bromo-3-(2-chloroethanesulfonyl)benzene
Vue d'ensemble
Description
“1-Bromo-3-(2-chloroethanesulfonyl)benzene” is a chemical compound with the CAS Number: 1341100-35-3 . It has a molecular weight of 283.57 g/mol . The IUPAC name for this compound is 1-bromo-3-[(2-chloroethyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(2-chloroethanesulfonyl)benzene” is 1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(2-chloroethanesulfonyl)benzene” include a molecular weight of 283.57 g/mol .
Applications De Recherche Scientifique
Synthesis and Functionalization
Halogenation Reactions : Halogenated compounds, such as those derived from polyalkylbenzenes, are pivotal in synthetic chemistry for further functionalization. For instance, the use of N-Halosuccinimide (NBS and NCS) with catalytic amounts of acidic catalysts has been employed for ring halogenations of polyalkylbenzenes, indicating the relevance of halogenated intermediates in synthesizing more complex structures (Bovonsombat & Mcnelis, 1993).
Cross-Coupling Reactions : Halogenated benzene derivatives are key substrates in palladium-catalyzed cross-coupling reactions, leading to the synthesis of complex organic molecules. Research on ethynylferrocene compounds connected to tribromobenzene underscores the utility of bromo-substituted benzene rings in forming new bonds and introducing functional groups (Fink et al., 1997).
Sulfonated Intermediates for Synthesis : The synthesis of 3-substituted indoles from bromomethylindoles involving reactions with C, N, O, and P-containing nucleophiles showcases the versatility of bromo- and sulfonyl-bearing compounds in producing pharmacologically relevant structures (Nagarathnam, 1992).
Catalysis and Material Science
Catalytic Applications : Certain sulfonated benzene derivatives have been shown to act as efficient catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for the synthesis of bis(pyrazol-5-ols), highlighting the role of sulfonated benzenes in promoting condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Synthesis of Functionalized Molecules : The creation of ω-bromo-3-ketosulfones and related compounds through a ring-closing/ring-opening strategy demonstrates the strategic use of bromo and sulfonyl groups in generating functionalized molecules for further chemical transformations (Rasool et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-(2-chloroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJZDTWDRQGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-chloroethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




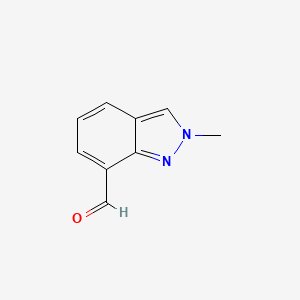
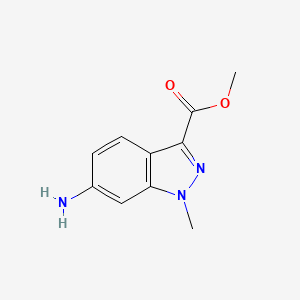

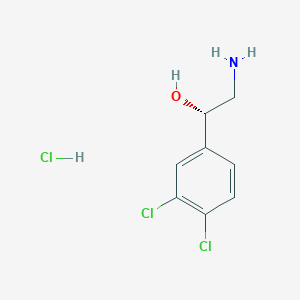
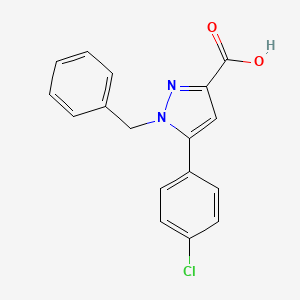
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)
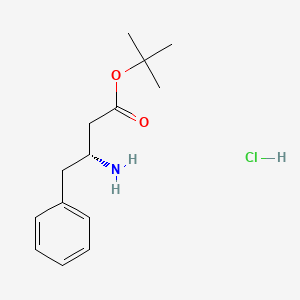
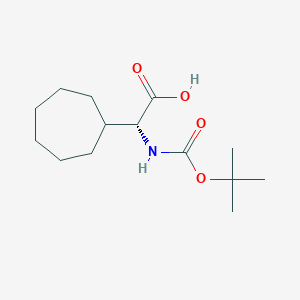
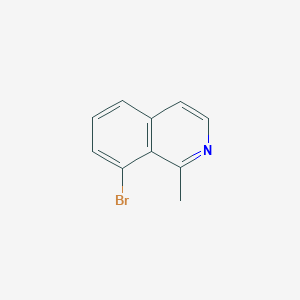
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)